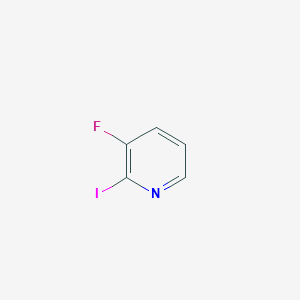

3-Fluoro-2-iodopyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGZTSMMMPDJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364053 | |

| Record name | 3-fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146141-04-0 | |

| Record name | 3-fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Fluoro-2-iodopyridine from 3-aminopyridine

An in-depth technical guide on the is presented for researchers, scientists, and drug development professionals. This document outlines the primary synthetic routes, provides detailed experimental protocols, and includes quantitative data to support the efficient preparation of this valuable compound.

Introduction

3-Fluoro-2-iodopyridine is a key building block in medicinal chemistry and organic synthesis. The presence of both a fluorine and an iodine atom on the pyridine ring offers multiple reaction sites for further functionalization, making it a versatile intermediate in the development of novel pharmaceuticals and other complex molecules. This guide details a common and effective multi-step synthesis starting from the readily available precursor, 3-aminopyridine.

Synthetic Pathway Overview

The most practical approach for the is a two-step process. The first step involves the conversion of 3-aminopyridine to 3-fluoropyridine via the Balz-Schiemann reaction. The subsequent step is the regioselective iodination of 3-fluoropyridine to yield the final product.

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 3-Fluoropyridine via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring.[1][2] It proceeds through the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3][4]

Experimental Protocol

Materials:

-

3-Aminopyridine

-

Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Calcium hydride (CaH₂)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Formation of the Diazonium Salt:

-

In a suitable reaction vessel, dissolve 3-aminopyridine in a 42% aqueous solution of HBF₄. The mixture may require gentle heating to achieve complete dissolution.

-

Cool the solution to between 0 and 5 °C in an ice-water bath, which should result in the precipitation of fine crystals of 3-pyridylammonium tetrafluoroborate.

-

Prepare a solution of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the stirred suspension of the aminopyridine salt, ensuring the temperature is maintained between 0 and 5 °C. The evolution of nitrogen gas may be observed.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Thermal Decomposition and Isolation:

-

Allow the reaction mixture to warm to room temperature.

-

The diazonium salt is then decomposed by heating. The temperature required for decomposition can vary, and the reaction should be monitored for the evolution of nitrogen gas.

-

After gas evolution ceases, cool the mixture and neutralize it by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

For further drying, the filtered solution can be treated with well-crushed calcium hydride overnight.

-

Remove the solvent by distillation to obtain crude 3-fluoropyridine.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 3-fluoropyridine.

-

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Starting Quantity (mmol) | Yield (%) |

| 3-Aminopyridine | 94.11 | 100 | - |

| 3-Fluoropyridine | 97.09 | - | 50-60% |

Note: Yields can vary based on reaction scale and specific conditions.

Step 2: Synthesis of this compound

The second step involves the regioselective iodination of 3-fluoropyridine at the 2-position. This is typically achieved through a directed ortho-metalation (DoM) strategy, where the fluorine atom directs the deprotonation to the adjacent position, followed by quenching with an iodine source.

Experimental Protocol

Materials:

-

3-Fluoropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Lithiation:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by dissolving diisopropylamine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium to the stirred solution and allow it to react for 30 minutes at -78 °C.

-

Add a solution of 3-fluoropyridine in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

-

Iodination and Work-up:

-

Prepare a solution of iodine in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to stir for an additional hour at -78 °C, then warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Starting Quantity (mmol) | Yield (%) |

| 3-Fluoropyridine | 97.09 | 50 | - |

| This compound | 222.99 | - | 70-80% |

Note: Yields are dependent on the efficiency of the lithiation and quenching steps.

Experimental Workflow Visualization

Caption: Experimental workflow for the two-step synthesis.

Safety Considerations

-

Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is recommended to use them in solution directly for the next step whenever possible. The thermal decomposition can be highly exothermic and should be controlled carefully.[5]

-

n-Butyllithium: n-BuLi is a pyrophoric reagent and must be handled under an inert atmosphere with appropriate personal protective equipment.

-

Anhydrous Solvents: The lithiation step requires strictly anhydrous conditions to be successful. Solvents should be freshly distilled or obtained from a solvent purification system.

-

Iodine: Iodine is corrosive and toxic. Handle in a well-ventilated fume hood.

Conclusion

The is a robust two-step process that provides good overall yields. The initial Balz-Schiemann reaction to form 3-fluoropyridine, followed by a directed ortho-metalation and iodination, offers a reliable route to this versatile building block. The detailed protocols and quantitative data provided in this guide should enable researchers to successfully synthesize this compound for applications in drug discovery and materials science.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

An In-depth Technical Guide to 3-Fluoro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-2-iodopyridine (CAS No. 146141-04-0), a key halogenated pyridine derivative. Due to its unique electronic properties, this compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its chemical and physical properties, provides illustrative synthetic and reaction protocols, and outlines its significance in contemporary research.

Core Properties of this compound

This compound is a solid, typically appearing as an off-white to light yellow crystalline substance.[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 146141-04-0[2][3] |

| Molecular Formula | C₅H₃FIN[2][3] |

| Molecular Weight | 222.99 g/mol [3] |

| InChI | 1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H[3] |

| SMILES | Fc1cccnc1I[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Off-white to light yellow solid[1] |

| Density | 2.046 g/cm³ (Predicted)[1] |

| Boiling Point | 203.1 °C at 760 mmHg[4] |

| Flash Point | 76.6 °C[4] |

| pKa | -0.58 (Predicted)[1] |

| Storage | 2–8 °C under inert gas (Nitrogen or Argon)[1] |

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis. Its reactivity is dominated by the two halogen substituents, with the iodine atom being particularly susceptible to participation in cross-coupling reactions.

Synthetic Pathway

A common synthetic route to produce substituted iodopyridines is through a Sandmeyer-type reaction, starting from the corresponding aminopyridine. For this compound, a plausible precursor is 2-Amino-3-fluoropyridine. The synthesis involves two main stages: diazotization of the amino group, followed by iodination.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

The following protocol is an illustrative procedure adapted from established Sandmeyer reactions for similar compounds.

1. Preparation of the Diazonium Salt Solution:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, cautiously add 25 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice-salt bath.

-

To this cooled acidic solution, add the starting material, 2-Amino-3-fluoropyridine (5.6 g, 50 mmol), portion-wise, ensuring the temperature remains below 10 °C.

-

Cool the resulting solution to 0-5 °C in the ice-salt bath.

-

Prepare a solution of sodium nitrite (3.80 g, 55 mmol) in 10 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

2. Iodination Reaction:

-

Prepare a solution of potassium iodide (12.45 g, 75 mmol) in 25 mL of deionized water.

-

Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Key Applications in Research and Development

This compound is a valuable building block for introducing the 3-fluoropyridin-2-yl moiety into molecules, a common scaffold in pharmacologically active compounds. Its primary utility is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura reaction, the iodine atom of this compound is displaced and a new carbon-carbon bond is formed with an organoboron compound, such as a boronic acid or a boronic ester. This reaction is fundamental in constructing biaryl and heteroaryl structures.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

The following is a general protocol for a microwave-assisted Suzuki-Miyaura coupling reaction involving a substituted iodopyridine.[5]

1. Reaction Setup:

-

In a 10 mL microwave vial containing a stir bar, combine this compound (0.5 mmol), the desired arylboronic acid (0.6 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (1.0 mmol).[5]

-

Add a suitable solvent system, for example, a 4:1 mixture of 1,4-dioxane and water, to achieve a reaction concentration of approximately 0.1 - 0.5 M.[5]

-

Seal the vial with a cap.

2. Microwave Irradiation:

-

Place the sealed vial into the microwave reactor.

-

Irradiate the reaction mixture at a set temperature, typically between 100-150 °C, for a duration of 5-30 minutes.[5] Reaction progress can be monitored by TLC or LC-MS.

3. Work-up and Purification:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Spectral Data

Detailed, publicly available spectral data such as ¹H and ¹³C NMR for this compound is not readily found in common databases. Commercial suppliers may not perform detailed analytical characterization for this specific research chemical.[3] Researchers are advised to acquire their own analytical data upon receipt of the compound to confirm its identity and purity.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an acute oral toxicant (Category 4). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Data for 3-Fluoro-2-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of novel pharmaceutical compounds. The presence of both fluorine and iodine atoms on the pyridine ring imparts unique electronic properties and offers multiple reactive sites for further chemical transformations. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound, ensuring the integrity and reproducibility of synthetic protocols and biological assays.

This technical guide provides a summary of the expected nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound. Despite a comprehensive search of scientific literature and spectroscopic databases, a complete set of experimentally-derived and published ¹H, ¹³C, and ¹⁹F NMR data for this compound could not be located. Therefore, this document presents predicted spectral features based on the analysis of structurally related compounds, alongside a detailed, generalized experimental protocol for the acquisition of such data.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds such as 3-fluoropyridine, 2-iodopyridine, and other substituted halopyridines. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.1 - 7.3 | ddd | J(H4-H5) ≈ 7-8, J(H4-F3) ≈ 8-10, J(H4-H6) ≈ 1-2 |

| H-5 | 7.9 - 8.1 | ddd | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5, J(H5-F3) ≈ 1-2 |

| H-6 | 8.2 - 8.4 | ddd | J(H6-H5) ≈ 4-5, J(H6-F3) ≈ 4-5, J(H6-H4) ≈ 1-2 |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | 95 - 105 | d | ²J(C2-F) ≈ 30-40 |

| C-3 | 158 - 162 | d | ¹J(C3-F) ≈ 240-260 |

| C-4 | 122 - 126 | d | ³J(C4-F) ≈ 5-10 |

| C-5 | 140 - 144 | d | ⁴J(C5-F) ≈ 1-3 |

| C-6 | 148 - 152 | d | ³J(C6-F) ≈ 15-20 |

Table 3: Predicted ¹⁹F NMR Data for this compound in CDCl₃

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-3 | -120 to -130 | ddd | J(F3-H4) ≈ 8-10, J(F3-H6) ≈ 4-5, J(F3-H5) ≈ 1-2 |

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents such as acetone-d₆, dimethyl sulfoxide-d₆, or benzene-d₆ may be used depending on solubility and the desired chemical shift dispersion.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ (δ = 0.00 ppm) or hexafluorobenzene (δ ≈ -163 ppm) can be used.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

-

Experiment: Standard one-dimensional proton NMR.

-

Pulse Sequence: A standard 90° pulse-acquire sequence.

-

Spectral Width: Typically 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Experiment: One-dimensional carbon-13 NMR with proton decoupling.

-

Pulse Sequence: A standard pulse-acquire sequence with broadband proton decoupling (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K (25 °C).

¹⁹F NMR Spectroscopy:

-

Experiment: One-dimensional fluorine-19 NMR, typically with proton decoupling to simplify the spectrum, although a coupled spectrum is necessary to observe H-F coupling constants.

-

Pulse Sequence: A standard pulse-acquire sequence.

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) may be necessary initially to locate the fluorine resonance.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-256.

-

Temperature: 298 K (25 °C).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

The Reactive Nature of the Carbon-Iodine Bond in 3-Fluoro-2-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodopyridine is a halogenated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with both a fluorine and an iodine atom, presents two potential sites for functionalization. The electronic properties conferred by the electronegative fluorine atom and the pyridine nitrogen atom create a unique reactivity profile. This technical guide provides an in-depth analysis of the reactivity of the carbon-iodine (C-I) bond at the C-2 position, a focal point for constructing complex molecular architectures through various cross-coupling and substitution reactions. Understanding the behavior of this bond is critical for its strategic application in the synthesis of novel pharmaceuticals and functional materials.

Core Reactivity Principles of the C-I Bond

The C-I bond in this compound is the primary site of reactivity in many synthetically important transformations, particularly palladium-catalyzed cross-coupling reactions. This high reactivity is attributed to the relatively low bond dissociation energy (BDE) of the C(sp²)–I bond compared to the C(sp²)–F, C(sp²)–Br, and C(sp²)–Cl bonds. Consequently, selective oxidative addition of a palladium(0) catalyst to the C-I bond can be achieved with high fidelity, leaving the more robust C-F bond intact for potential subsequent transformations.

The general reactivity trend for aryl halides in palladium-catalyzed couplings is: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[1] The pyridine nitrogen atom and the fluorine atom at the C-3 position exert significant electronic influence. The nitrogen atom acts as an electron-withdrawing group, activating the ring, while the ortho-iodine's reactivity is further modulated by the adjacent fluorine's inductive effects.

Quantitative Data: Comparative Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| C₆H₅–I | 272 | 65 |

| C₆H₅–Br | 335 | 80 |

| C₆H₅–Cl | 397 | 95 |

| C₆H₅–F | 523 | 125 |

| CH₃–I | 234 | 56 |

Note: Values are approximate and sourced from general data tables for comparison.[2] To convert kJ/mol to kcal/mol, divide by 4.184.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 2-position of this compound is an excellent handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[1] It is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl compounds.[3] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

Disclaimer: The following is a representative protocol adapted from procedures for structurally similar 2-halopyridines and 3-fluoro-4-iodopyridine and may require optimization.[3][5][6]

-

Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos or XPhos (2-4 mol%).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio, to achieve a concentration of ~0.1 M).

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[7] This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst in the presence of an amine base.[8] It is invaluable for synthesizing substituted alkynes used in pharmaceuticals, natural products, and organic materials.[7]

Disclaimer: The following is a representative protocol adapted from procedures for 3-fluoro-4-iodopyridine and may require optimization.[5][8]

-

Reagent Preparation: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in an anhydrous, degassed solvent (e.g., THF or DMF), add an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (1-5 mol%), followed by the copper(I) co-catalyst, typically CuI (2-10 mol%).

-

Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

-

Reaction Execution: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

Work-up and Purification: Filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[9] This transformation has become a cornerstone in medicinal chemistry for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[9] The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[10]

Disclaimer: The following is a representative protocol adapted from general procedures and may require optimization for this specific substrate.[10][11][12]

-

Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) (1.4 equiv.), a palladium precatalyst (e.g., XantPhos Pd G3, 2-5 mol%) to an oven-dried reaction vessel.

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.

-

Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In addition to cross-coupling, the halogen atoms on the pyridine ring are subject to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.[13]

For halopyridines, the reactivity in SNAr is often F > Cl > Br > I, because the rate-limiting step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[14]

In this compound, the C-2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. While the C-I bond is a better leaving group, the C-F bond is more strongly activated toward the initial attack. Therefore, under conditions that favor SNAr (strong nucleophiles, polar aprotic solvents, often high temperatures), competitive substitution at the C-F position or even displacement of the iodo group could occur, depending on the specific nucleophile and reaction conditions. However, for most synthetic applications, the palladium-catalyzed cross-coupling at the C-I bond is far more selective and proceeds under milder conditions.

Conclusion

The C-I bond in this compound is a highly reactive and synthetically valuable functional group. Its lability, driven by a low bond dissociation energy, allows for selective functionalization through a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This preferential reactivity enables the C-I bond to serve as a versatile linchpin for the construction of complex, fluorine-containing pyridyl structures, making it an essential building block for drug discovery and materials science. While the potential for nucleophilic aromatic substitution exists, the conditions required are typically harsher, allowing for a clear strategic differentiation between the two modes of reactivity.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Fluoro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 3-fluoro-2-iodopyridine, a molecule of interest in medicinal chemistry and drug development. Due to the limited direct experimental data on this specific substrate, this document combines established principles of pyridine chemistry, substituent effects, and analogous reactions to predict its reactivity and regioselectivity. It is intended to serve as a foundational resource for researchers planning synthetic routes involving this versatile heterocyclic building block. This guide covers theoretical predictions for common electrophilic aromatic substitution (EAS) reactions and details a known indirect method for halogenation.

Introduction to Electrophilic Aromatic Substitution of Pyridine

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene.[1] Electrophilic substitution on an unsubstituted pyridine ring is generally sluggish and requires harsh reaction conditions.[1]

The nitrogen atom significantly influences the regioselectivity of the reaction. Attack at the C2 and C4 positions (ortho and para to the nitrogen) results in resonance-destabilized cationic intermediates where the positive charge is placed on the electronegative nitrogen atom. In contrast, attack at the C3 position (meta to the nitrogen) leads to a more stable intermediate where the positive charge is distributed across the carbon atoms of the ring. Consequently, electrophilic substitution on pyridine predominantly occurs at the C3 position.[1]

Predicted Regioselectivity of this compound

The electrophilic substitution of this compound is governed by the interplay of the directing effects of the pyridine nitrogen, the fluorine atom, and the iodine atom.

-

Pyridine Nitrogen: As mentioned, the nitrogen atom deactivates the ring and directs incoming electrophiles to the C3 and C5 positions (meta positions). In this compound, the C3 position is already substituted. Therefore, the primary directing influence of the nitrogen will be towards the C5 position.

-

Fluorine (at C3): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it is also a weak π-donor through resonance (+M), which directs incoming electrophiles to the ortho and para positions relative to itself. In this molecule, the positions ortho to the fluorine are C2 and C4, and the para position is C6.

-

Iodine (at C2): Similar to fluorine, iodine is a deactivating group with an ortho-, para-directing effect. The positions ortho to the iodine is C3 (already substituted), and the para position is C5.

Consolidated Directing Effects:

A logical workflow for predicting the substitution pattern is to consider the combined influence of these effects.

Based on the convergence of these directing effects, the C5 position is the most likely site for electrophilic attack. The para-directing effects of both the iodine and the meta-directing effect of the pyridine nitrogen all favor this position. While the fluorine atom directs to C4 and C6, the C5 position is electronically favored by two of the three substituents.

Predicted Electrophilic Substitution Reactions

Due to the deactivated nature of the pyridine ring, harsh reaction conditions are generally expected for these transformations.

Halogenation (Bromination, Chlorination, Iodination)

Direct halogenation of this compound is predicted to occur at the C5 position.

Predicted Reaction Scheme:

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-fluoro-2-iodopyridine |

| Chlorination | Cl₂, FeCl₃ | 5-Chloro-3-fluoro-2-iodopyridine |

| Iodination | I₂, oxidizing agent (e.g., HNO₃) | 3-Fluoro-2,5-diiodopyridine |

Nitration

Nitration is anticipated to require strong acidic conditions. The incoming nitro group is expected to substitute at the C5 position.

Predicted Reaction Scheme:

Sulfonation

Sulfonation is also predicted to occur at the C5 position, likely requiring fuming sulfuric acid. This reaction is often reversible.[2]

Predicted Reaction Scheme:

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions on pyridine are notoriously difficult and often fail. This is because the nitrogen atom complexes with the Lewis acid catalyst, further deactivating the ring.[3] Therefore, direct Friedel-Crafts acylation or alkylation of this compound is not expected to be a viable synthetic route under standard conditions.

Experimental Protocols: An Indirect Halogenation Approach via Zincke Imine Intermediates

While direct electrophilic halogenation of this compound is predicted, an alternative, experimentally validated method for the 3-halogenation of pyridines involves the formation of Zincke imine intermediates. This approach temporarily disrupts the aromaticity of the pyridine ring, transforming it into a more reactive, electron-rich system. This method has been successfully applied to 3-fluoropyridine.

General Workflow

The process involves a one-pot, three-step sequence:

-

Ring-opening: The pyridine is reacted with an activating agent to form a Zincke imine.

-

Halogenation: The Zincke imine undergoes regioselective halogenation.

-

Ring-closing: The halogenated intermediate is treated with an ammonia source to reform the pyridine ring, now with a halogen at the desired position.

Experimental Protocol for 3-Iodination of 3-Fluoropyridine (Analogous)

The following protocol is adapted from the literature for the iodination of 3-fluoropyridine and serves as a template for the potential halogenation of this compound.

Materials:

-

3-Fluoropyridine

-

N-Tf-2,4,6-collidinium triflate (activating agent)

-

Ethyl acetate (EtOAc)

-

N-Iodosuccinimide (NIS)

-

Ammonium acetate (NH₄OAc)

-

Ethanol (EtOH)

Procedure:

-

Ring-opening and Halogenation: To a solution of 3-fluoropyridine (1.0 equiv) in EtOAc is added N-Tf-2,4,6-collidinium triflate (1.1 equiv). The mixture is stirred at room temperature. After completion of the ring-opening (monitored by TLC or LC-MS), NIS (1.0 equiv) is added, and the reaction is stirred until the Zincke imine is consumed.

-

Ring-closing: Ammonium acetate (10 equiv) and EtOH are added to the reaction mixture. The solution is heated to 60 °C until the halogenated pyridine is formed.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Summary of Predicted Reactions and Conditions

The following table summarizes the predicted outcomes for the electrophilic substitution reactions of this compound.

| Reaction Type | Reagent(s) | Catalyst | Predicted Major Product | Feasibility |

| Bromination | Br₂ | FeBr₃ | 5-Bromo-3-fluoro-2-iodopyridine | Probable |

| Chlorination | Cl₂ | FeCl₃ | 5-Chloro-3-fluoro-2-iodopyridine | Probable |

| Iodination | I₂, HNO₃ | - | 3-Fluoro-2,5-diiodopyridine | Probable |

| Nitration | HNO₃, H₂SO₄ | - | 3-Fluoro-2-iodo-5-nitropyridine | Probable |

| Sulfonation | SO₃, H₂SO₄ | - | This compound-5-sulfonic acid | Probable |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | - | Unlikely |

| Friedel-Crafts Alkylation | RCl | AlCl₃ | - | Unlikely |

Conclusion

This technical guide provides a predictive framework for understanding the electrophilic substitution reactions of this compound. Based on the fundamental principles of pyridine reactivity and substituent effects, electrophilic attack is anticipated to occur preferentially at the C5 position. While direct experimental evidence for these reactions on this specific substrate is limited, the provided predictions and analogous experimental protocols offer a valuable starting point for synthetic chemists. The Zincke imine pathway represents a promising alternative for the regioselective halogenation of this and related pyridine derivatives. Further experimental investigation is warranted to validate these predictions and fully elucidate the reactivity of this important heterocyclic compound.

References

The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties conferred by the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. When applied to the pyridine ring, a ubiquitous scaffold in biologically active compounds, these effects are amplified, making fluorinated pyridines indispensable building blocks in the development of novel pharmaceuticals and agrochemicals. This technical guide explores the discovery and historical evolution of synthetic methodologies for accessing these critical compounds, from early, challenging procedures to the sophisticated and diverse strategies employed today.

Early Discoveries and Synthetic Hurdles

The journey to synthesize fluorinated pyridines was initially fraught with difficulty. The first reported synthesis of 4-fluoropyridine was achieved in 1958 by Wibaut et al., who used the decomposition of 4-pyridyl diazonium fluoride.[1] However, the yield was described as "poor and impure." A significant challenge in these early efforts was the inherent instability of certain isomers. For instance, 4-fluoropyridine was found to be highly susceptible to an acid-catalyzed transformation into N-(4-pyridyl)-4-pyridone, a reaction that complicated its isolation and purification.[1] Early methods often involved hazardous reagents and intermediates, such as the potentially explosive diazonium salts used in the Balz-Schiemann reaction, which for a time was the primary method for introducing fluorine onto the pyridine ring.

The synthesis of perfluoropyridine (PFPy) was first reported in the early 1960s and involved the defluorination of perfluoropiperidine over hot metals like iron or nickel, with yields around 12-26%.[2] A more commercially viable method was developed in the mid-1960s by heating pentachloropyridine with anhydrous potassium fluoride, which remains the standard for commercial PFPy synthesis.[2]

Physicochemical Properties of Monofluorinated Pyridines

The position of the fluorine atom on the pyridine ring significantly influences its electronic and physical properties. Below is a summary of key physicochemical data for the three isomers of monofluoropyridine.

| Property | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |

| CAS Number | 372-48-5 | 372-47-4 | 694-52-0 |

| Molecular Formula | C5H4FN | C5H4FN | C5H4FN |

| Molecular Weight | 97.09 g/mol | 97.09 g/mol | 97.09 g/mol |

| Boiling Point | 126 °C | 107-108 °C | 104-105 °C |

| pKa of conjugate acid | -0.44 | 2.97 | 4.15 |

| Dipole Moment | ~3.1 D | ~1.5 D | ~0.6 D |

Key Synthetic Methodologies: An Evolutionary Perspective

The synthesis of fluorinated pyridines has evolved from hazardous and low-yielding methods to more efficient and versatile strategies. This progression reflects the increasing demand for these compounds in various scientific fields.

References

3-Fluoro-2-iodopyridine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodopyridine is a halogenated pyridine derivative increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic and steric properties make it a valuable synthon for introducing the fluoropyridyl moiety into target structures. However, the presence of reactive halogen substituents necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data sheets and chemical literature.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.

-

Acute Toxicity, Inhalation (Category 2), H330: Fatal if inhaled.

-

Acute Toxicity, Dermal (Category 2), H310: Fatal in contact with skin.

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

Signal Word: Danger

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for safe storage, handling, and experimental design.

| Property | Value | Reference |

| CAS Number | 146141-04-0 | [1][2] |

| Molecular Formula | C₅H₃FIN | |

| Molecular Weight | 222.99 g/mol | |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | Not specified | |

| Boiling Point | 203.1°C at 760 mmHg | [1] |

| Density | 2.046 g/cm³ (Predicted) | [2] |

| Flash Point | 76.6°C | [1] |

| pKa | -0.58 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2–8 °C under inert gas (nitrogen or Argon) | [2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: Use a certified respirator with an appropriate cartridge if working in a poorly ventilated area or when generating dust or aerosols.

Engineering Controls

-

Work in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapor.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate medical attention is required. Follow these first-aid measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Gently wash with plenty of soap and water. Immediately remove all contaminated clothing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from procurement to disposal. Adherence to this workflow is essential for minimizing risks in a laboratory setting.

Caption: Safe handling workflow for this compound.

Toxicological Information

Detailed toxicological studies for this compound are limited. The available safety data sheets indicate that it is harmful if swallowed and fatal if inhaled or in contact with skin. The primary health effects are summarized in the table below.

| Exposure Route | Health Effect |

| Oral | Harmful if swallowed. |

| Dermal | Fatal in contact with skin. Causes skin irritation. |

| Inhalation | Fatal if inhaled. May cause respiratory irritation. |

| Eye Contact | Causes serious eye damage. |

No quantitative data on LD50 or LC50 values were found in the public domain.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant health risks if not handled properly. A thorough understanding of its hazards, strict adherence to safety protocols, and the use of appropriate personal protective equipment are paramount for its safe use in a research and development setting. All personnel handling this compound should be fully trained on its potential dangers and the necessary safety precautions.

References

A Technical Guide to the Solubility of 3-Fluoro-2-iodopyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of 3-Fluoro-2-iodopyridine, featuring a polar pyridine ring and halogen substituents, suggests a degree of polarity. This allows for qualitative predictions of its solubility in common organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall polarity of the molecule is compatible with these solvents. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The dipole moment of this compound should lead to favorable dipole-dipole interactions with these solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | These solvents have some polarity and can interact with the solute through dipole-dipole interactions. |

| Esters | Ethyl acetate | Moderate | The polarity is intermediate, suggesting moderate solubility. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High | The presence of halogen atoms in both the solute and solvent should lead to good miscibility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | While the pyridine ring is aromatic, the overall polarity of the molecule may limit solubility in non-polar aromatic solvents. |

| Non-polar Solvents | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and these non-polar solvents is expected to result in poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a liquid solvent.[1][2][3]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute a known aliquot of the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve for this compound is required for this step.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of saturated solution) / Initial volume of aliquot

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Fluoro-2-iodopyridine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl motifs, which are prevalent in a wide array of pharmaceuticals and biologically active compounds. The 3-fluoro-2-arylpyridine scaffold is of significant interest in medicinal chemistry, as the fluorine atom can modulate the physicochemical properties of the final compound, such as pKa, metabolic stability, and binding affinity.

These application notes provide a detailed protocol for the Suzuki coupling of 3-fluoro-2-iodopyridine with a variety of arylboronic acids. The information presented is curated from established literature and is intended to serve as a robust starting point for researchers in the field.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.

-

Transmetalation: The arylboronic acid, activated by a base, transfers its aryl group to the palladium complex.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-aryl-3-fluoropyridine product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.[1][2][3][4] It is important to note that yields can be highly dependent on the specific substrate, catalyst, base, and solvent system employed.

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~93[2] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | Modest[1] |

| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 110 | 16 | Good |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane/H₂O | 85 | 18 | ~72[1] |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | Modest[1] |

Experimental Protocols

General Protocol for Suzuki Coupling (Conventional Heating)

This protocol is a representative procedure and may require optimization for specific arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-3-fluoropyridine.

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can significantly reduce reaction times and often leads to improved yields.[5]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Microwave synthesis vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave synthesis vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the solvent mixture to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).

-

Work-up and Purification: After cooling, follow the work-up and purification steps outlined in the conventional heating protocol.

Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Sonogashira Reaction of 3-Fluoro-2-iodopyridine with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has become an indispensable tool in organic synthesis, particularly in medicinal chemistry and materials science, for the construction of complex molecular architectures.[1] The subject of this document, 3-fluoro-2-iodopyridine, is a valuable building block in drug discovery. Its functionalization via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel 2-alkynyl-3-fluoropyridines. These products are significant precursors for a variety of biologically active compounds and functional materials.

The fluorine atom at the 3-position of the pyridine ring can enhance metabolic stability, binding affinity, and bioavailability of potential drug candidates. The carbon-iodine bond at the 2-position is highly reactive towards palladium-catalyzed cross-coupling reactions, allowing for selective functionalization under mild conditions.[2] The Sonogashira reaction of this compound is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst, commonly copper(I) iodide (CuI), and an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[1][3] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired 2-alkynyl-3-fluoropyridine and regenerate the active palladium catalyst.[1]

The reaction generally tolerates a wide range of functional groups on the terminal alkyne, including alcohols, amines, and esters, making it a highly efficient method for generating molecular diversity.[4] While specific data for this compound is not abundant in the cited literature, high yields have been reported for structurally similar substrates such as 3-fluoro-4-iodopyridine and various bromofluoropyridines, suggesting that the reaction with this compound is likely to be efficient.[2][4]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of substituted halopyridines with various terminal alkynes, based on literature data for analogous substrates. These values can serve as a reference for expected outcomes with this compound.

| Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 91 | [4] |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 93 | [4] |

| 6-Bromo-3-fluoro-2-cyanopyridine | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 90 | [4] |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 96 | [5] |

| 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 92 | [5] |

| 3-Fluoro-4-iodopyridine | Various Terminal Alkynes | Pd(PPh₃)₂Cl₂ (1-5) | 2-10 | Et₃N/DIPEA | THF/DMF | RT - 60 | 2-24 | 80-95 | [2] |

Experimental Protocols

This protocol provides a general procedure for the Sonogashira reaction of this compound with a terminal alkyne. It is based on established methods for similar substrates and should be performed under an inert atmosphere.[1][2][4]

Materials and Reagents:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv). Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the solids.

-

Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.

-

Reaction Execution: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1] Reaction times can range from 2 to 24 hours.[2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-3-fluoropyridine.

Mandatory Visualizations

Caption: Experimental workflow for the Sonogashira reaction.

Caption: Simplified Sonogashira catalytic cycle.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-2-iodopyridine with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a crucial linkage in a vast array of pharmaceuticals and biologically active compounds. The synthesis of 2-amino-3-fluoropyridine derivatives is of significant interest in drug discovery, as this scaffold is present in numerous molecules with diverse therapeutic applications. This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-fluoro-2-iodopyridine with various primary amines.

The presence of a fluorine atom at the 3-position and an iodine atom at the 2-position of the pyridine ring presents unique considerations for this transformation. The high reactivity of the carbon-iodine bond in oxidative addition to the palladium catalyst generally allows for milder reaction conditions compared to less reactive halides such as bromides or chlorides.[1] However, the electronic properties of the fluorinated pyridine ring and potential for catalyst inhibition by the pyridine nitrogen necessitate careful selection of the catalyst system.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a Pd(0) species, followed by coordination of the primary amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-alkyl-3-fluoropyridin-2-amine and regenerate the active Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium center, promote the desired reaction steps, and prevent catalyst deactivation. For the amination of electron-deficient heteroaryl halides like pyridines, bulky, electron-rich phosphine ligands are often employed.[2][3]

Recommended Catalyst System and Reagents

For the Buchwald-Hartwig amination of 2-halopyridines with primary amines, the use of a sterically hindered and electron-rich biarylmonophosphine ligand such as BrettPhos has proven to be highly effective.[3][4] The use of a palladium precatalyst, such as a BrettPhos-palladium precatalyst, can offer improved reliability and activity. A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Lithium bis(trimethylsilyl)amide (LiHMDS) is a suitable choice for this transformation, particularly when working with heteroaromatic substrates.[2][5]

General Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

This compound

-

Primary amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%)

-

BrettPhos ligand (if not using a precatalyst, 1.2 - 3.6 mol%)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.0 - 2.5 equivalents)

-

Anhydrous and degassed solvent (e.g., toluene, dioxane, or THF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (and additional ligand if necessary).

-

Reagent Addition: Add this compound and a magnetic stir bar.

-

Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the primary amine.

-

Base Addition: Slowly add the LiHMDS solution to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-3-fluoropyridin-2-amine.

Data Presentation

The following table summarizes representative yields for the Buchwald-Hartwig amination of a closely related substrate, 3-bromo-2-aminopyridine, with various primary amines. These results suggest that the BrettPhos/LiHMDS system is effective for this class of transformation. Given the higher reactivity of the C-I bond, it is anticipated that the amination of this compound would proceed with similar or higher efficiency.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Cyclopentylamine | N-cyclopentyl-3-fluoropyridin-2-amine | 78 |

| 2 | Benzylamine | N-benzyl-3-fluoropyridin-2-amine | 70 |

| 3 | n-Hexylamine | N-(n-hexyl)-3-fluoropyridin-2-amine | 73 |

| 4 | Isobutylamine | N-isobutyl-3-fluoropyridin-2-amine | 65 |

| 5 | Aniline | N-phenyl-3-fluoropyridin-2-amine | 66* |

* Yields are based on the amination of 3-bromo-2-aminopyridine as reported in the literature and are provided as a reference. Optimization for this compound may result in different yields.

Mandatory Visualizations

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 3-Fluoro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction